molecular formula C14H25NO3Si B14353507 N,N-Dimethyl-2-(triethoxysilyl)aniline CAS No. 95823-50-0

N,N-Dimethyl-2-(triethoxysilyl)aniline

Cat. No.: B14353507
CAS No.: 95823-50-0
M. Wt: 283.44 g/mol
InChI Key: SUURRFOAMMFNNN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(triethoxysilyl)aniline is an organic compound that belongs to the class of anilines It features a dimethylamino group attached to a phenyl ring, which is further substituted with a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(triethoxysilyl)aniline typically involves the reaction of N,N-dimethylaniline with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where the aniline derivative reacts with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(triethoxysilyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary or secondary amines .

Scientific Research Applications

N,N-Dimethyl-2-(triethoxysilyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound is explored for its potential use in bioconjugation and as a labeling agent.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable siloxane bonds.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)aniline involves its ability to form stable bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in applications such as surface modification and cross-linking in polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(triethoxysilyl)aniline is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties such as enhanced reactivity towards hydrolysis and condensation reactions. This makes it particularly valuable in applications requiring strong and stable siloxane bonds .

Properties

CAS No.

95823-50-0

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

IUPAC Name

N,N-dimethyl-2-triethoxysilylaniline

InChI

InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-12-10-9-11-13(14)15(4)5/h9-12H,6-8H2,1-5H3

InChI Key

SUURRFOAMMFNNN-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1N(C)C)(OCC)OCC

Origin of Product

United States

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